
2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where active methylene compounds react with aromatic aldehydes in the presence of a base catalyst . For instance, diethyl malonate can react with 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde using piperidine as a catalyst and ethanol as the solvent at reflux conditions . This reaction results in the formation of the desired chromene derivative with high yields and mild reaction conditions .
Chemical Reactions Analysis
2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits various biological activities, including anticancer, antimicrobial, and antidiabetic properties. It is used in the development of new drug candidates and therapeutic agents.
Material Science: The compound is used in the synthesis of novel materials with unique properties, such as fluorescent indicators and optical brighteners.
Industrial Chemistry: It is employed in the production of agrochemicals, insecticides, and fragrances.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival . The compound can also interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
2H-chromene-3-carboxylate derivatives: These compounds share a similar chromene scaffold and exhibit comparable biological activities.
Coumarin derivatives: Coumarins are structurally related to chromenes and possess similar pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C18H13ClO4 |
|---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H13ClO4/c19-15-7-5-12(6-8-15)16(20)11-23-18(21)14-9-13-3-1-2-4-17(13)22-10-14/h1-9H,10-11H2 |
InChI Key |
PXODMLPCOZBWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931680.png)
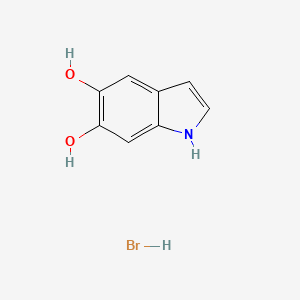
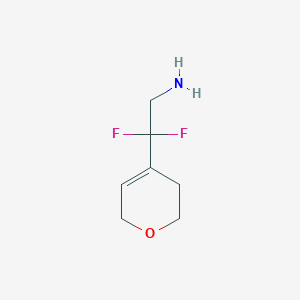
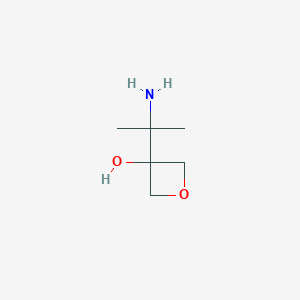
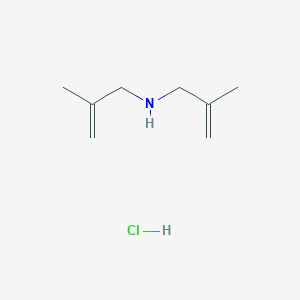
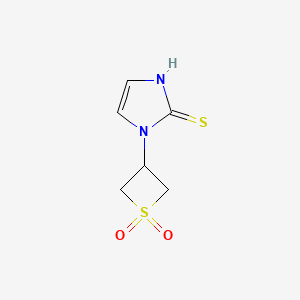
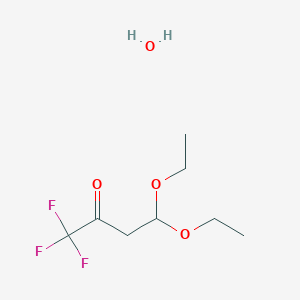
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)
![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)

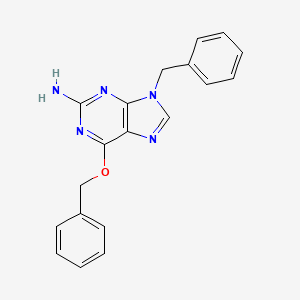
![5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline](/img/structure/B12931758.png)
